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Compound of Interest

Compound Name: 3-Oxopentanedioic acid

Cat. No.: B044449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-

oxoglutaric acid (also known as acetonedicarboxylic acid), a molecule of significant interest in

metabolic research and as a building block in chemical synthesis. This document collates

available experimental and predicted data for Nuclear Magnetic Resonance (NMR), Infrared

(IR) spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for the

characterization of this compound.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 3-oxoglutaric

acid. It is important to note that while some experimental data exists, particularly for its

derivatives, a complete set of experimental spectra for the free acid is not readily available in

the public domain. Therefore, predicted data from reputable sources are also included and are

clearly indicated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment Data Source

~3.5 (Predicted) Singlet 4H CH₂
Predicted ¹H

NMR Spectra

Note: The predicted spectrum in D₂O suggests a single peak for the four equivalent protons of

the methylene groups.

¹³C NMR Data

Chemical Shift (ppm) Assignment Data Source

~45 (Predicted) CH₂ Predicted ¹³C NMR Spectra

~175 (Predicted) C=O (Carboxyl) Predicted ¹³C NMR Spectra

~205 (Predicted) C=O (Ketone) Predicted ¹³C NMR Spectra

Infrared (IR) Spectroscopy
Characteristic absorption bands for 3-oxoglutaric acid are predicted based on its functional

groups.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

2500-3300 O-H (Carboxylic Acid) Stretching (broad)

1700-1725 C=O (Carboxylic Acid) Stretching

~1715 C=O (Ketone) Stretching

1200-1300 C-O (Carboxylic Acid) Stretching

Mass Spectrometry (MS)
The mass spectrum of 3-oxoglutaric acid is expected to show a molecular ion peak and

characteristic fragmentation patterns.
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m/z (Mass-to-
Charge Ratio)

Ion
Fragmentation
Pathway

Data Source

146.0215 [M]⁺ Molecular Ion
Predicted Mass

Spectra

101 [M-COOH]⁺
Loss of a carboxyl

group

Predicted Mass

Spectra

58 [M-2COOH]⁺
Loss of both carboxyl

groups

Predicted Mass

Spectra

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 3-oxoglutaric acid

are provided below. These are based on standard methodologies for similar small organic

acids.

Synthesis of 3-Oxoglutaric Acid
A common and reliable method for the synthesis of 3-oxoglutaric acid is the decarbonylation

and dehydration of citric acid using fuming sulfuric acid. A detailed procedure can be found in

Organic Syntheses.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of 3-oxoglutaric acid in 0.6 mL of a suitable deuterated

solvent (e.g., D₂O, DMSO-d₆).

Add a small amount of an internal standard (e.g., TMS or a suitable reference for aqueous

solutions) if quantitative analysis is required.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.
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Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.

Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (ATR-FTIR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 3-oxoglutaric acid powder onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated

Total Reflectance (ATR) accessory.
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Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty ATR crystal should be collected prior to sample

analysis.

Mass Spectrometry
Direct Infusion Electrospray Ionization (ESI-MS):

Sample Preparation:

Prepare a dilute solution of 3-oxoglutaric acid (e.g., 1-10 µg/mL) in a suitable solvent

system (e.g., water/methanol with 0.1% formic acid for positive ion mode, or

water/methanol with 0.1% ammonium hydroxide for negative ion mode).

Data Acquisition:

Instrument: A mass spectrometer equipped with an electrospray ionization source.

Ionization Mode: Both positive and negative ion modes should be tested to determine the

optimal ionization.

Mass Range: Scan a mass range appropriate for the molecular weight of the compound

(e.g., m/z 50-300).

Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass

spectrometry by selecting the molecular ion (or a prominent adduct) and subjecting it to

collision-induced dissociation (CID).

Gas Chromatography-Mass Spectrometry (GC-MS):
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Derivatization: Due to its low volatility, 3-oxoglutaric acid requires derivatization prior to GC-

MS analysis. A common method is silylation:

Dissolve a small amount of the dried sample in a suitable solvent (e.g., pyridine).

Add a silylating agent (e.g., BSTFA with 1% TMCS).

Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

Data Acquisition:

Instrument: A GC-MS system.

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

Temperature Program: An appropriate temperature gradient to separate the derivatized

analyte from other components.

Ionization: Electron Ionization (EI) at 70 eV.

Mass Range: Scan a mass range that includes the expected mass of the derivatized

compound and its fragments.

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

compound like 3-oxoglutaric acid.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart of the general experimental workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Oxoglutaric Acid: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044449#spectroscopic-data-of-3-oxoglutaric-acid-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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